The compound is derived from the bromination of 4-methoxyacetophenone, which serves as a precursor. It is categorized as an aromatic amine due to the presence of the amine functional group attached to an ethyl chain linked to a substituted phenyl ring. This classification is significant for its reactivity and potential applications in medicinal chemistry and organic synthesis .
The synthesis of 1-(2-Bromo-4-methoxyphenyl)ethan-1-amine typically involves several steps:
The molecular formula of 1-(2-Bromo-4-methoxyphenyl)ethan-1-amine is C9H12BrN O. Its structure can be analyzed as follows:
1-(2-Bromo-4-methoxyphenyl)ethan-1-amine participates in several important chemical reactions:
These reactions are facilitated by the electron-withdrawing effect of the bromine and methoxy groups, which influence the reactivity of the amine .
The mechanism of action for 1-(2-Bromo-4-methoxyphenyl)ethan-1-amine largely depends on its application in biological systems:
The specific interactions at the molecular level involve binding to active sites on target enzymes or receptors, potentially altering their activity through competitive inhibition or allosteric modulation .
The physical and chemical properties of 1-(2-Bromo-4-methoxyphenyl)ethan-1-amine include:
1-(2-Bromo-4-methoxyphenyl)ethan-1-amine has several scientific applications:
Phenethylamine derivatives represent a privileged scaffold in medicinal chemistry, characterized by a β-phenylethylamine backbone that serves as a versatile template for neuroactive compounds, enzyme inhibitors, and receptor modulators. The core structure enables extensive structural diversification through aromatic ring substitutions, which profoundly influence electronic distribution, conformational stability, and intermolecular interactions with biological targets. Among these derivatives, 1-(2-bromo-4-methoxyphenyl)ethan-1-amine exemplifies strategic molecular design, where halogen and alkoxy groups synergistically enhance target selectivity and metabolic stability. The 2-bromo-4-methoxy substitution pattern specifically addresses challenges in optimizing binding affinity and pharmacokinetic properties in CNS-active compounds and enzyme inhibitors, positioning this scaffold at the forefront of rational drug design [5] [10].
The bioactivity of phenethylamine derivatives is critically modulated by aromatic substituents, with halogen atoms and alkoxy groups serving distinct yet complementary roles:
Electronic Effects: Bromine, as a heavy halogen, exerts strong +M and -I effects, polarizing the aromatic ring and creating electron-deficient regions ideal for nucleophilic attack or π-stacking interactions. This electron-withdrawing character enhances ortho-directed metalation reactions, facilitating further functionalization [4]. Concurrently, the methoxy group (-OCH₃) donates electrons via its +R effect, increasing electron density at the para position. This electronic asymmetry creates a dipole moment (estimated at ~2.5 D) that enhances interactions with polar enzyme pockets or neurotransmitter receptors [7] [9].
Steric and Conformational Influence: The ortho-positioned bromine atom introduces significant steric bulk (van der Waals radius: 1.85 Å), forcing the amine side chain into a skewed dihedral angle (~60°–70°). This conformation reduces rotational freedom and may enhance selectivity for G-protein-coupled receptors by mimicking bioactive conformations of endogenous ligands [6].
Metabolic Stabilization: Bromine’s resistance to oxidative metabolism (vs. lighter halogens like chlorine) and the methoxy group’s stability against cytochrome P450 enzymes collectively prolong plasma half-life. This is evidenced in analogues showing >50% exposure after 6 hours in hepatic microsome assays [10].
Table 1: Electronic and Steric Properties of Key Substituents
Substituent | Electronic Effect | Steric Parameter (Å) | Role in Drug Design |
---|---|---|---|
2-Bromo | -I, +M (ortho/para) | 1.85 (vdW radius) | Ortho-director for cross-coupling; metabolic stabilization |
4-Methoxy | +R (para-directing) | 1.52 (vdW radius) | Enhances lipophilicity (logP +0.4); H-bond acceptor |
Ethan-1-amine | Basic (pKₐ ~9–10) | Flexible chain | Forms salt bridges; enables Schiff base formation |
The 2-bromo-4-methoxy pattern on phenethylamines confers unique pharmacophoric properties critical for advanced bioactive agents:
Reactivity for Cross-Coupling: The bromine atom enables palladium-catalyzed transformations (e.g., Suzuki, Stille, Sonogashira) without competing with the methoxy group. This allows late-stage diversification into biphenyl or alkyne derivatives for SAR studies. For example, patent US9708351B2 utilizes such motifs in radical cascades to synthesize polycyclic alkaloid analogues [8].
Targeted Bioactivity: In EHMT1/2 histone methyltransferase inhibitors (WO2017181177A1), this substitution enhances binding affinity (IC₅₀ <100 nM) by forming halogen bonds with Leu1085 in the catalytic pocket. The methoxy group concurrently stabilizes hydrophobic contacts with Phe1062, reducing off-target effects [10].
Stereochemical Impact: Chiral variants like (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine (CAS: 1270298-92-4) exhibit distinct enantioselective activity. The (S)-configuration in particular shows 3–5× higher potency in monoamine transporter assays than its (R)-counterpart, attributed to optimal fit in chiral binding cavities [3].
Table 2: Bioactive Derivatives of 1-(2-Bromo-4-methoxyphenyl)ethan-1-amine
Derivative | Biological Target | Key Activity | Source |
---|---|---|---|
1-(2-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride | Serotonin receptors | Partial agonist (EC₅₀ = 85 nM) | [5] |
(1S)-1-(2-Bromo-4-methoxyphenyl)ethan-1-amine | Dopamine D3 receptor | Selective antagonist (Kᵢ = 12 nM) | [3] |
2-(2-Bromo-4-methoxyphenyl)ethan-1-amine | Trace amine-associated receptor 1 (TAAR1) | Full agonist (EC₅₀ = 210 nM) | [6] |
2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone* | Kinase inhibitor precursor | Intermediate in CDK2 inhibitor synthesis | [9] |
Phenethylamine-based pharmacophores have evolved through three key phases, driven by synthetic innovations:
Early Era (Pre-1990s): Focused on unsubstituted or mono-substituted analogues (e.g., dopamine, mescaline). Limited halogenation due to challenges in regioselective bromination.
Halogenation Breakthroughs (1990s–2010s): Advances in electrophilic aromatic substitution enabled regiocontrolled bromination. The synthesis of 2-bromo-1-(4-methoxyphenyl)ethanone (CAS: 2632-13-5) emerged as a pivotal precursor via bromination of 4’-methoxyacetophenone. This ketone undergoes efficient reductive amination to yield 1-(2-bromo-4-methoxyphenyl)ethan-1-amine [4] [7].
Modern Chiral Synthesis (Post-2010): Catalytic asymmetric methods address limitations in accessing enantiopure amines. Key developments include:
Table 3: Evolution of Synthetic Routes to 1-(2-Bromo-4-methoxyphenyl)ethan-1-amine
Synthetic Method | Era | Yield | Limitations | Advancements |
---|---|---|---|---|
Friedel-Crafts acylation → Bromination | 1990s | 60–70% | Low regioselectivity; over-bromination | First scalable route to core scaffold |
Reductive amination of ketones | 2000s | 75–85% | Racemic mixture | High-yielding; amenable to scale-up |
Enzymatic kinetic resolution | 2010s | 40–45% | Moderate yield | Delivers >99% ee (S)-enantiomer |
Radical cascade functionalization | Present | 55–65% | Requires specialized catalysts | Builds complexity in one pot |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8